Ethyl, 1-(benzoyloxy)- (9CI)
CAS No.: 153467-69-7
Cat. No.: VC0130038
Molecular Formula: C9H9O2
Molecular Weight: 149.169
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153467-69-7 |
|---|---|
| Molecular Formula | C9H9O2 |
| Molecular Weight | 149.169 |
| IUPAC Name | ethyl benzoate |
| Standard InChI | InChI=1S/C9H9O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H3 |
| Standard InChI Key | WHMNJYQHGXINDU-UHFFFAOYSA-N |
| SMILES | C[CH]OC(=O)C1=CC=CC=C1 |
Introduction
Ethyl, 1-(benzoyloxy)-, with the Chemical Abstracts Service (CAS) number 153467-69-7, is an organic compound featuring an ethyl group attached to a benzoyloxy moiety. This configuration makes it a derivative of benzoic acid, influencing its chemical behavior and potential biological activity. The compound's molecular formula and weight are crucial for understanding its properties and applications.
Applications
The compound has applications in both industrial and consumer products, though specific details are not provided in the available literature. Its versatility is highlighted by its structural similarities to other compounds used in pharmaceuticals and flavoring.
Structural Similarities and Comparisons
Ethyl, 1-(benzoyloxy)- shares structural similarities with several related compounds. A comparison based on functional groups and biological activities is essential for understanding its unique properties.
| Compound Name | CAS Number | Molecular Formula | Key Characteristics |
|---|---|---|---|
| Ethylidene, 1-(benzoyloxy)- | 56973-61-6 | Similar structure; different reactivity | |
| Benzyl acetate | 140-11-4 | Common ester with distinct aroma | |
| Phenyl acetate | 122-78-1 | Aromatic ester used in flavoring |
Future Research Directions
Future studies should focus on elucidating the detailed synthesis methods, biological activities, and potential applications of Ethyl, 1-(benzoyloxy)-. Investigating its interactions with biological targets could reveal its therapeutic potential.
Given the limitations in the available literature, further research is necessary to fully explore the properties and applications of Ethyl, 1-(benzoyloxy)-. This compound's unique structure suggests potential for significant contributions in various fields, including medicinal chemistry and synthetic organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume